molecular formula C13H14O3 B1584897 Ethyl 2-benzylidene-3-oxobutanoate CAS No. 620-80-4

Ethyl 2-benzylidene-3-oxobutanoate

Cat. No. B1584897
CAS RN: 620-80-4
M. Wt: 218.25 g/mol
InChI Key: AYZGINZXVVKWKV-UHFFFAOYSA-N
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Description

Ethyl 2-benzylidene-3-oxobutanoate is a chemical compound with the molecular formula C13H14O3 . It has a molecular weight of 218.24846 g/mol . The IUPAC name for this compound is ethyl (2E)-3-oxo-2-(phenylmethylidene)butanoate .


Synthesis Analysis

The synthesis of Ethyl 2-benzylidene-3-oxobutanoate can be achieved through various methods. One such method involves the Knoevenagel condensation of ethyl acetoacetate with benzaldehyde . Another method involves a three-component condensation of ethyl acetoacetate with formaldehyde and alkanethiols .


Molecular Structure Analysis

The molecular structure of Ethyl 2-benzylidene-3-oxobutanoate includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 30 bonds. There are 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 2-benzylidene-3-oxobutanoate is a white to light yellow powder or crystal . It has a melting point of 55.0 to 59.0 °C . The compound is practically insoluble or insoluble in water .

Scientific Research Applications

Application in Polymer Chemistry

  • Summary of the Application : Ethyl 2-benzylidene-3-oxobutanoate is used in the development of vitrimers, a type of polymeric material that combines the characteristics of thermoplastics and thermosets. These materials are prone to creep due to the instability of dynamic covalent bonds. The compound is used in a catalyst-free α-acetyl cinnamate/acetoacetate (α-AC/A) exchange reaction to develop vitrimers with remarkable creep resistance .
  • Methods of Application or Experimental Procedures : In the study, an equimolar amount of methyl acetoacetate (MA) and ethyl 2-benzylidene-3-oxobutanoate (EBO) were dissolved in anhydrous deuterated dimethyl sulfoxide (DMSO-d 6) solvent. The α-AC/A exchange occurred at temperatures above 140°C in bulk, whereas at 120°C, this reaction was absent .
  • Results or Outcomes : All resulting α-AC/A vitrimers exhibited high stability, especially in terms of creep resistance at 120°C, while retaining commendable reprocessability when subjected to high temperatures .

Catalytic Reaction with Alcohols

  • Summary of the Application : Ethyl 2-diazo-3-oxobutanoate, which is structurally similar to Ethyl 2-benzylidene-3-oxobutanoate, has been used in a Cu(OTf)2-catalyzed reaction with primary alcohols .
  • Results or Outcomes : The direction of the reaction is determined by the nature of the substrate .

Catalytic Reaction with Alcohols

  • Summary of the Application : Ethyl 2-diazo-3-oxobutanoate, which is structurally similar to Ethyl 2-benzylidene-3-oxobutanoate, has been used in a Cu(OTf)2-catalyzed reaction with primary alcohols .
  • Results or Outcomes : The direction of the reaction is determined by the nature of the substrate .

Safety And Hazards

Ethyl 2-benzylidene-3-oxobutanoate is classified as a hazardous substance. It has been assigned the GHS07 pictogram. The hazard statements associated with this compound are H302, H315, H319, H332, and H335. The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

ethyl (2E)-2-benzylidene-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZGINZXVVKWKV-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101337851
Record name Ethyl (2E)-2-benzylidene-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; Balsamic aroma with tropical fruit notes.
Record name Ethyl alpha-acetylcinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Ethyl alpha-acetylcinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-benzylidene-3-oxobutanoate

CAS RN

620-80-4, 15802-62-7
Record name Ethyl alpha-acetylcinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl alpha-acetylcinnamate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015802627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-2-benzylidene-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL .ALPHA.-ACETYLCINNAMATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B50D0O5PD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
AD Kumar, K Kumara, NK Lokanath, KA Kumar… - Chemical Data …, 2016 - Elsevier
… The literature reveals that the compound (Z)-Ethyl 2-benzylidene-3-oxobutanoate adopts a Z … for the molecular structure of the compound (Z)-Ethyl 2-benzylidene-3-oxobutanoate. …
Number of citations: 1 www.sciencedirect.com
VE Subbotin, VV Sorokin, AG Golikov… - Russian journal of …, 2010 - Springer
… Compounds Ia–Ic were synthesized by condensation of aromatic aldehydes with ethyl acetoacetate or acetylacetone to give ethyl 2-benzylidene-3-oxobutanoate (IIa) or 3-…
Number of citations: 3 link.springer.com
AI Ismiyev - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The title molecule, C13H14O3, adopts a Z conformation about the C= C double bond. In the crystal, weak intermolecular C—H⋯ O hydrogen bonds with phenyl–CH atoms functioning …
Number of citations: 3 scripts.iucr.org
S Naveen, K Kumara, AD Kumar, KA Kumar… - Journal of Molecular …, 2021 - Elsevier
… (E)-ethyl 2-benzylidene-3-oxobutanoate was prepared from ethyl acetoacetate and … The cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine …
Number of citations: 22 www.sciencedirect.com
BV Nayak, A Kumar, SS Jadav, N Mishra… - Journal of …, 2015 - academia.edu
… Abstract: A series of carboxylates of pyrazolines (3a3h) were synthesized from ethyl 2‐benzylidene‐3oxobutanoate esters using hydrazine hydrate and ethanol as solvent. All the …
Number of citations: 0 www.academia.edu
MA Kolosov, OG Kulyk, MJK Al-Ogaili, VD Orlov - researchgate.net
… Ethyl 2-benzylidene-3-oxobutanoate 3 was obtained by condensation of benzaldehyde with ethyl acetoacetate 1 . O-Methylhydroxylamine hydrochloride may be prepared following the …
Number of citations: 0 www.researchgate.net
VN Badavath, AK Singh, SS Jadav… - Journal of …, 2015 - pubs.vensel.org
… A series of carboxylates of pyrazolines (3a-3h) were synthesized from ethyl 2-benzylidene-3-oxobutanoate esters using hydrazine hydrate and ethanol as solvent. All the compounds (3a…
Number of citations: 9 pubs.vensel.org
J Liu, M Lei, L Hu - Green chemistry, 2012 - pubs.rsc.org
… VB 1 for 1 h, and the product ethyl 2-benzylidene-3-oxobutanoate 7a was obtained in 10% yield. … Then, we mixed ethyl 2-benzylidene-3-oxobutanoate 7a and aminobenzimidazole 1 in …
Number of citations: 113 pubs.rsc.org
B Ardiansah, R Bakri, YA Putra - Jurnal Teknologi, 2019 - researchgate.net
… The mixture was filtered, and filtrate was evaporated under reduced pressure to give the solid product, (Z)-ethyl 2benzylidene-3-oxobutanoate (3a). For the synthesis of Knoevenagel …
Number of citations: 2 www.researchgate.net
MR Maurya, L Rana, N Jangra, F Avecilla - ChemistrySelect, 2017 - Wiley Online Library
… This intermediate breaks down and gives ethyl-2-benzylidene-3-oxobutanoate after … gives Knoevenagel condensation product, ethyl-2-benzylidene-3-oxobutanoate (Scheme 5). This …

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